
Copper--strontium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–strontium (1/1) is an intermetallic compound composed of copper and strontium in a 1:1 ratio. This compound is part of the broader category of binary metal systems, which are studied for their unique structural, thermal, and electrical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper–strontium (1/1) can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the direct combination of elemental copper and strontium at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The mixture is heated to temperatures around 800-1000°C until the desired intermetallic compound is formed .
Industrial Production Methods
In industrial settings, the production of copper–strontium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres. The raw materials, copper and strontium, are combined in precise stoichiometric ratios and subjected to high temperatures to facilitate the formation of the intermetallic compound. The resulting product is then cooled and processed to achieve the desired purity and particle size .
Chemical Reactions Analysis
Types of Reactions
Copper–strontium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: Copper–strontium (1/1) can be oxidized in the presence of oxygen or other oxidizing agents. This reaction typically occurs at elevated temperatures and results in the formation of copper oxide and strontium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents, leading to the formation of elemental copper and strontium.
Major Products
The major products formed from these reactions include copper oxide, strontium oxide, and various substituted intermetallic compounds.
Scientific Research Applications
Copper–strontium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Copper–strontium (1/1) is studied for its potential use in biological systems, particularly in the development of antimicrobial agents.
Medicine: Research is ongoing to explore the use of copper–strontium (1/1) in medical devices and implants.
Industry: The compound is used in the production of advanced materials, including high-strength alloys and conductive materials.
Mechanism of Action
The mechanism of action of copper–strontium (1/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. In biological systems, copper–strontium (1/1) disrupts microbial cell membranes by interacting with membrane proteins and lipids, leading to cell lysis and death .
Comparison with Similar Compounds
Copper–strontium (1/1) can be compared with other similar intermetallic compounds, such as copper–calcium and copper–barium. While these compounds share some similarities in terms of their electronic structure and bonding characteristics, copper–strontium (1/1) is unique in its specific combination of properties. For example:
Copper–calcium: This compound has similar catalytic properties but differs in its thermal stability and reactivity.
Copper–barium: This compound is used in similar applications but has different electronic properties and reactivity patterns.
Properties
CAS No. |
11091-79-5 |
|---|---|
Molecular Formula |
CuSr |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
copper;strontium |
InChI |
InChI=1S/Cu.Sr |
InChI Key |
PSFLGCAUZCAVBI-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Sr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



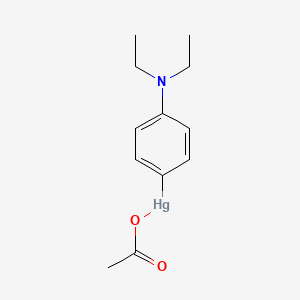
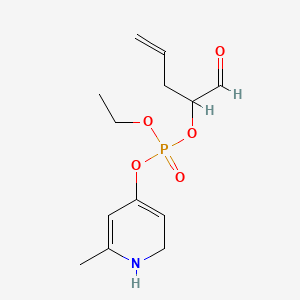
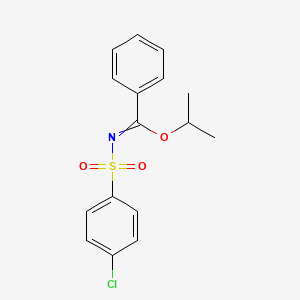

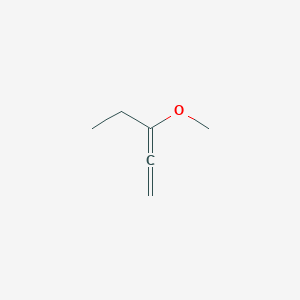
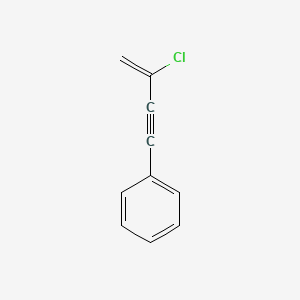
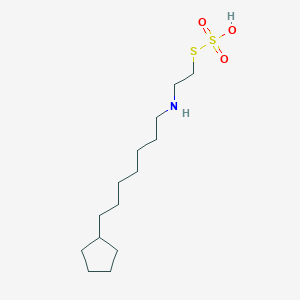
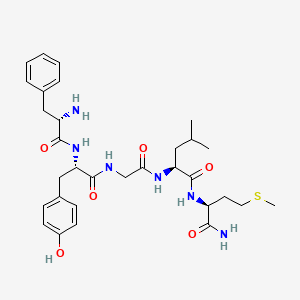
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
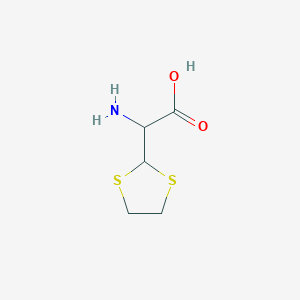

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

